N-[(E)-pyridin-4-ylmethylideneamino]pyrazine-2-carboxamide
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Overview
Description
N-[(E)-pyridin-4-ylmethylideneamino]pyrazine-2-carboxamide is a heterocyclic compound that features both pyridine and pyrazine rings
Preparation Methods
The synthesis of N-[(E)-pyridin-4-ylmethylideneamino]pyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid with pyridine-4-carboxaldehyde. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imine bond. The reaction conditions usually include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.
Chemical Reactions Analysis
N-[(E)-pyridin-4-ylmethylideneamino]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups on the pyrazine or pyridine rings.
Scientific Research Applications
N-[(E)-pyridin-4-ylmethylideneamino]pyrazine-2-carboxamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential use in developing new drugs for treating diseases such as tuberculosis and cancer.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(E)-pyridin-4-ylmethylideneamino]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in the case of its antimicrobial activity, the compound may inhibit the function of essential bacterial enzymes, leading to the disruption of bacterial cell processes and ultimately cell death. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
N-[(E)-pyridin-4-ylmethylideneamino]pyrazine-2-carboxamide can be compared with other similar compounds, such as:
Pyrazinamide: A well-known antitubercular agent that shares the pyrazine ring structure.
Pyridine-2-carboxamide: Another compound with a similar structure but different biological activities.
Pyrazine-2-carboxylic acid: A precursor in the synthesis of various pyrazine derivatives with diverse applications.
The uniqueness of this compound lies in its specific combination of pyridine and pyrazine rings, which imparts distinct chemical and biological properties that can be leveraged for various scientific and industrial applications.
Properties
IUPAC Name |
N-[(Z)-pyridin-4-ylmethylideneamino]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c17-11(10-8-13-5-6-14-10)16-15-7-9-1-3-12-4-2-9/h1-8H,(H,16,17)/b15-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCLENDDTZTLBO-CHHVJCJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=NNC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=N\NC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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